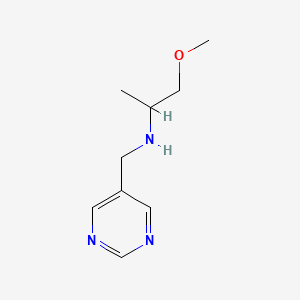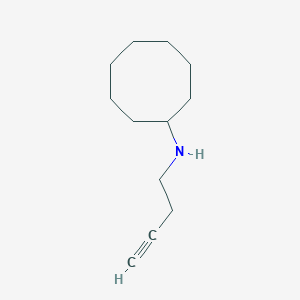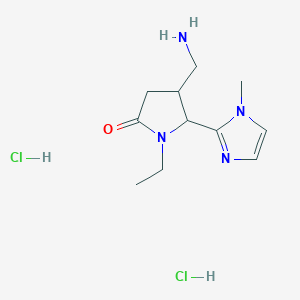
4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4O. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolidin-2-one core, followed by the introduction of the aminomethyl and imidazolyl groups. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and imidazolyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(aminomethyl)-1-ethyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride can be compared with other similar compounds such as:
- 4-(aminomethyl)-1-methyl-5-(1-methyl-1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride
- 4-(aminomethyl)-1-ethyl-5-(1H-imidazol-2-yl)pyrrolidin-2-one dihydrochloride
These compounds share similar structural features but differ in the substitution pattern on the pyrrolidin-2-one core. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20Cl2N4O |
|---|---|
Molecular Weight |
295.21 g/mol |
IUPAC Name |
4-(aminomethyl)-1-ethyl-5-(1-methylimidazol-2-yl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-3-15-9(16)6-8(7-12)10(15)11-13-4-5-14(11)2;;/h4-5,8,10H,3,6-7,12H2,1-2H3;2*1H |
InChI Key |
YXKHGLZCSHUJQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CC1=O)CN)C2=NC=CN2C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Imidazo[2,1-b][1,3]thiazol-6-yl-2-methoxyphenyl)amine](/img/structure/B13288206.png)

![3-(tert-Butylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13288216.png)
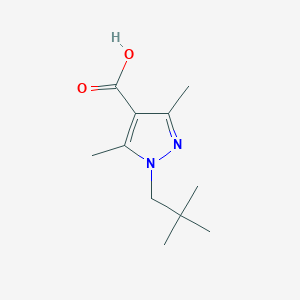


![4-[(3-Methylcyclohexyl)amino]butan-2-ol](/img/structure/B13288245.png)
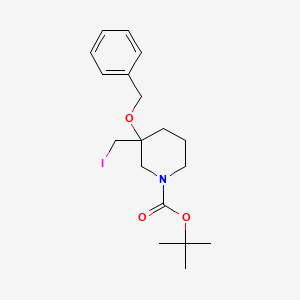
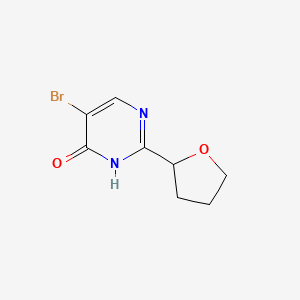
![4-[(3-Methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B13288260.png)
